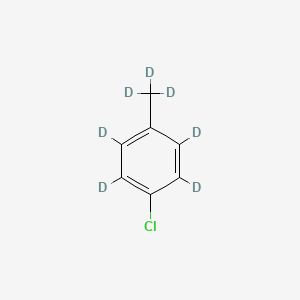

4-Chlorotoluene-D7

Description

4-Chlorotoluene-D7 is a deuterated form of 4-chlorotoluene, where the hydrogen atoms are replaced with deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic labeling. The molecular formula of this compound is C7D7Cl, and it is known for its high chemical purity and stability .

Properties

Molecular Formula |

C7H7Cl |

|---|---|

Molecular Weight |

133.62 g/mol |

IUPAC Name |

1-chloro-2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzene |

InChI |

InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D |

InChI Key |

NPDACUSDTOMAMK-AAYPNNLASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])Cl)[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorotoluene-D7 can be synthesized from Toluene-D8 through a series of reactions involving chlorination. One common method involves the use of selenium and chlorobis(4-chlorophenyl)(4-methylphenyl)-, (T-4)- (9CI) as reagents . The reaction typically requires the presence of a Lewis acid such as aluminum trichloride at a controlled temperature of around 20°C for about 4 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the direct reaction of Toluene-D8 with chlorine gas in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chlorotoluene-D7 undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with a nucleophile, such as hydroxide ions, under high temperature and pressure conditions.

Oxidation: The methyl group in this compound can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

Reduction: The compound can be reduced to form 4-chlorotoluene.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Requires strong nucleophiles like hydroxide ions and high temperatures (above 350°C).

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Nucleophilic Aromatic Substitution: Phenol and diphenyl ether.

Oxidation: 4-chlorobenzaldehyde and 4-chlorobenzoic acid.

Reduction: 4-chlorotoluene.

Scientific Research Applications

4-Chlorotoluene-D7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

NMR Spectroscopy: Used as an internal standard to calibrate chemical shifts and quantify unknown compounds.

Environmental Testing: Employed as a reference standard in environmental analysis to detect and quantify pollutants.

Pharmaceutical Research: Utilized in the synthesis of deuterated drugs to study metabolic pathways and improve drug stability.

Mechanism of Action

The mechanism of action of 4-Chlorotoluene-D7 primarily involves its role as an internal standard in NMR spectroscopy. The deuterium atoms in the compound provide a distinct signal that helps in the accurate calibration of chemical shifts. This allows researchers to precisely identify and quantify other compounds in a mixture .

Comparison with Similar Compounds

Similar Compounds

4-Chlorotoluene: The non-deuterated form of 4-Chlorotoluene-D7, with the molecular formula C7H7Cl.

2-Chlorotoluene: An isomer of 4-Chlorotoluene with the chlorine atom at the ortho position.

3-Chlorotoluene: An isomer of 4-Chlorotoluene with the chlorine atom at the meta position.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy. The presence of deuterium atoms provides a distinct signal that is easily distinguishable from hydrogen, allowing for more accurate analysis and quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.